texas red-X
Overview
Description
Texas red-X is an organic heteroheptacyclic compound. It has a role as a fluorochrome.
Scientific Research Applications
Computational Modeling in Membrane Studies
Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE) is extensively used in the study of lipid membranes through fluorescence microscopy. Computational studies have shown that although TR-DHPE is incorporated at low concentrations, it can alter the behavior of the membrane. A molecular dynamics model was developed to investigate this, revealing that Texas Red resides in the upper acyl chain region of the bilayer and affects the neighboring lipids' properties. This model is crucial for simulations that aim to mimic experimental systems, providing insights into the interactions between Texas Red and lipid bilayers (Skaug, Longo, & Faller, 2009).
Photophysics and Biological Applications
Texas Red analogs, with heavy chalcogens (S, Se, Te) in the xanthylium core, have been synthesized and their properties explored. The S-analogues exhibited high fluorescence, Se-analogues generated single oxygen efficiently upon irradiation, and Te-analogues showed unique oxidation properties. These analogs, particularly the mesityl-substituted tellurorhodamine derivative, have been used in biological contexts, such as localizing in the mitochondria of Colo-26 cells, indicating their potential in biomedical imaging and research (Kryman et al., 2014).
MALDI Preparations and Analyte Localization
Texas Red has been used to study the distribution of analyte molecules in matrix-assisted laser desorption/ionization (MALDI) preparations. The incorporation of Texas Red-labeled avidin into crystals of different matrixes was investigated, and it was found that Texas Red serves as a useful label in acidic environments. This study provided conclusive and consistent interpretations of analyte incorporation into MALDI preparations, crucial for understanding the distribution and behavior of analytes in these systems (Horneffer et al., 2001).
In Vivo Imaging and Analysis
A library of constrained peptides was screened for aptamers that bind with high affinity to the fluorescent dye Texas red. Selected peptides interacted with distinct regions of Texas red and were used to label fusion proteins with calcium sensors in vivo, indicating the potential of these minimal peptides to bind to environmentally sensitive dyes in biological contexts. This highlights the applicability of Texas Red and its derivatives in advanced in vivo imaging and analysis, providing tools for studying dynamic biological processes (Marks, Rosinov, & Nolan, 2004).
Properties
IUPAC Name |
5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFZZTBWWJNFCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099599 | |
Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199745-67-0 | |
Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199745-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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